sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate
Overview
Description
BRL 37344A is a selective agonist of the beta-3 adrenergic receptor. This compound has been extensively studied for its potential biomedical applications, particularly in the fields of obesity and metabolic disorders. Despite its promising properties, BRL 37344A has not been developed for clinical use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRL 37344A involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the phenoxyacetic acid derivative and the subsequent introduction of the beta-3 adrenergic receptor agonist moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of BRL 37344A follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity BRL 37344A suitable for research purposes .
Chemical Reactions Analysis
Types of Reactions
BRL 37344A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BRL 37344A can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
BRL 37344A has been widely used in scientific research due to its selective agonist activity on the beta-3 adrenergic receptor. Some of its applications include:
Chemistry: Studying the structure-activity relationship of beta-3 adrenergic receptor agonists.
Biology: Investigating the role of beta-3 adrenergic receptors in metabolic processes and energy expenditure.
Medicine: Exploring potential therapeutic applications in obesity, diabetes, and metabolic disorders.
Industry: Developing new compounds with improved selectivity and efficacy for beta-3 adrenergic receptors
Mechanism of Action
BRL 37344A exerts its effects by selectively binding to and activating the beta-3 adrenergic receptor. This activation leads to the stimulation of various intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. The increased cAMP levels result in enhanced lipolysis, thermogenesis, and energy expenditure. Additionally, BRL 37344A has been shown to modulate the expression of genes involved in lipid metabolism and inflammation .
Comparison with Similar Compounds
BRL 37344A is unique due to its high selectivity for the beta-3 adrenergic receptor. Similar compounds include:
CL 316,243: Another selective beta-3 adrenergic receptor agonist with similar properties but different chemical structure.
Mirabegron: A clinically approved beta-3 adrenergic receptor agonist used for the treatment of overactive bladder.
SR 58611A:
BRL 37344A stands out due to its extensive use in preclinical research and its potential for developing new therapeutic agents targeting metabolic disorders .
Properties
IUPAC Name |
sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4.Na/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24;/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24);/q;+1/p-1/t13-,18+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJIJYKMYQRHRC-WJKBNZMCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)[O-])NCC(C2=CC(=CC=C2)Cl)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OCC(=O)[O-])NC[C@@H](C2=CC(=CC=C2)Cl)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClNNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274368 | |
Record name | BRL 37344 sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127299-93-8 | |
Record name | BRL-37344 sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127299938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BRL 37344 sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BRL-37344 SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7P384313Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BRL-37344 sodium interact with its target and what are the downstream effects?
A1: BRL-37344 sodium is a selective agonist for β3-adrenoceptors [, , ]. Upon binding to β3-adrenoceptors in guinea-pig ileum, BRL-37344 sodium stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) accumulation [, , ]. This increase in cAMP levels contributes to the relaxation of ileal smooth muscle [, , ].
Q2: What is the role of M2 muscarinic receptors in the activity of BRL-37344 sodium in the guinea-pig ileum?
A2: Research indicates that stimulation of M2 muscarinic receptors in the guinea-pig ileum inhibits the cAMP accumulation induced by BRL-37344 sodium [, , ]. This suggests an antagonistic relationship between M2 receptor activation and the relaxant effects mediated by β3-adrenoceptor activation by BRL-37344 sodium [, , ].
Q3: Is the effect of M2 receptor stimulation limited to β3-adrenoceptors in the guinea-pig ileum?
A3: No, the inhibitory effect of M2 receptor stimulation is not limited to β3-adrenoceptors. Studies demonstrate that M2 receptor agonists inhibit cAMP accumulation stimulated by not only β3-adrenoceptor agonists like BRL-37344 sodium but also by β1-adrenoceptor agonists and other agents such as 5-HT, vasoactive intestinal peptide, and prostaglandins E2 and E1 [, , ].
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